N-cyclohex-2-en-1-yl-N-methylaniline
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Overview
Description
N-cyclohex-2-en-1-yl-N-methylaniline is an organic compound with the molecular formula C13H17N It is characterized by a cyclohexene ring attached to an aniline moiety, where the nitrogen atom is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-2-en-1-yl-N-methylaniline typically involves the reaction of cyclohex-2-en-1-ylamine with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl iodide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohex-2-en-1-yl-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Nitroanilines, halogenated anilines
Scientific Research Applications
N-cyclohex-2-en-1-yl-N-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohex-2-en-1-yl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclohex-2-en-1-yl-2-methyl-aniline: Similar structure but with a different substitution pattern on the aniline ring.
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group and an acetamide moiety, offering different chemical properties and reactivity.
Uniqueness
N-cyclohex-2-en-1-yl-N-methylaniline is unique due to its specific substitution pattern and the presence of both a cyclohexene ring and a methyl-substituted aniline moiety.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-N-methylaniline |
InChI |
InChI=1S/C13H17N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-6,8-10,13H,3,7,11H2,1H3 |
InChI Key |
WNQXNGXMOZMNCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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